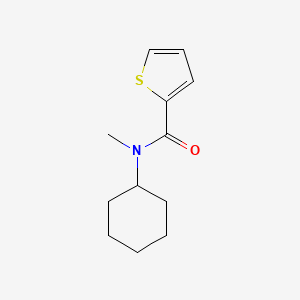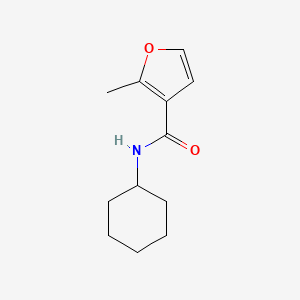![molecular formula C11H10Cl2N2OS B7539986 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide is a chemical compound with the molecular formula C13H11Cl2NOS. It is a pyrrole derivative that has been extensively studied for its potential therapeutic applications. The compound is also known by its chemical name, TAK-659, and is currently in the preclinical stage of development.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide involves the inhibition of protein kinases and toll-like receptors. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a disruption of signaling pathways that are critical for the growth and survival of cancer cells and the regulation of the immune response.
Biochemical and Physiological Effects
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has been shown to have potent biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models of cancer. The compound has also been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of protein kinases and toll-like receptors, which makes it a valuable tool for studying these enzymes and their signaling pathways. The compound is also relatively easy to synthesize and can be obtained in sufficient quantities for preclinical studies.
One limitation of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or use in certain assays. The compound also has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective inhibitors of protein kinases and toll-like receptors, which could lead to the discovery of new therapies for cancer and autoimmune diseases. Another area of research is the evaluation of the compound in clinical trials, which could provide important information on its safety and efficacy in humans. Finally, the compound could be used as a tool for studying the signaling pathways that are involved in cancer cell growth and the regulation of the immune response.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide involves a multi-step process that has been described in detail in the scientific literature. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is reacted with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to give the desired product.
Aplicaciones Científicas De Investigación
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. It has been shown to have potent inhibitory effects on several protein kinases, including BTK, which is involved in the development of B-cell malignancies. The compound has also been shown to inhibit the activity of TLR7 and TLR8, which are involved in the regulation of the immune response.
Propiedades
IUPAC Name |
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-15-6-7(12)4-9(15)11(16)14-5-8-2-3-10(13)17-8/h2-4,6H,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGRKJVQWQMRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC2=CC=C(S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)



![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)

![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)